molecular formula C6H4BrClO B077146 4-Bromo-3-chlorophenol CAS No. 13631-21-5

4-Bromo-3-chlorophenol

Cat. No.: B077146
CAS No.: 13631-21-5
M. Wt: 207.45 g/mol
InChI Key: FQEYHIPPYOSPLF-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorophenol is a useful research compound. Its molecular formula is C6H4BrClO and its molecular weight is 207.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fe3O4-Cr2O3 Magnetic Nanocomposite for Photocatalytic Decomposition : This study developed a magnetic nanocomposite for the efficient decomposition of chlorophenols like 4-chlorophenol in water, indicating potential applications in water purification technologies (Khoirakpam Kesho Singh et al., 2017).

  • Surfactant Modified Montmorillonite as an Adsorbent : This research explored the use of surfactant-modified montmorillonite for removing 4-chlorophenol from aqueous solutions. It highlights the importance of adsorption processes in treating chlorophenol-contaminated water (Nourmoradi et al., 2016).

  • Selective Arylation and Electronic Properties : A study on the arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives, analyzing their reactivity and electronic properties, could have implications for chemical synthesis and material science applications (Usman Nazeer et al., 2020).

  • Anaerobic Degradation by Sulfate-Reducing Consortia : Research has shown that sulfate-reducing consortia can degrade halogenated phenols, such as 4-chlorophenol, implying potential applications in bioremediation (Häggblom & Young, 1995).

  • Photocatalytic Detoxification of Water Containing 4-Chlorophenol : Studies on various TiO2 catalysts for photocatalytic degradation of 4-chlorophenol provide insights into advanced oxidation processes for water treatment and environmental cleanup (Guillard et al., 1999).

  • Photoreaction Mechanisms Studied by Infrared Spectroscopy : This research offers an understanding of the photoreaction mechanisms of bromophenols and chlorophenols, which can inform studies on photodegradation and environmental effects of these compounds (Akai et al., 2002).

  • Photoelectrochemical 4-Chlorophenol Sensor : The development of a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-CP highlights applications in environmental monitoring and pollution detection (Yan et al., 2019).

Safety and Hazards

4-Bromo-3-chlorophenol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Mechanism of Action

Target of Action

4-Bromo-3-chlorophenol is a chemical compound that primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

The compound interacts with its target by inhibiting the function of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then continue to transmit signals in the nervous system, which can lead to various physiological changes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be around 2.64, suggesting it may have good bioavailability .

Result of Action

The inhibition of acetylcholinesterase by this compound can lead to a range of effects at the molecular and cellular level. These effects can include overstimulation of the nervous system, potentially leading to symptoms such as nausea, headache, and confusion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of chloride ions can affect the degradation kinetics of the compound . Additionally, adequate ventilation is recommended when handling the compound, suggesting that its action may be influenced by the presence or absence of air .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-chlorophenol is involved in various biochemical reactions. It is slightly soluble in water , which allows it to interact with various biomolecules in an aqueous environment

Molecular Mechanism

It is known to be used as a precursor in organic synthesis to prepare other compounds

Properties

IUPAC Name

4-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYHIPPYOSPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426955
Record name 4-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13631-21-5
Record name 4-Bromo-3-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13631-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The requisite 4-(4-chloro-2-(R,S)-methylsulfinylphenyl)piperidine was prepared according to the procedures described in Example 2 except 3-chlorophenol was used in place of 3-methoxyphenol. The oxidation of the thiomethyl adduct was carried out according to the procedure described in Example 16, sub-part (e). 3-Chlorophenol (24.28 g) was reacted with bromine (29.78 g) to give 6.15 g of 2-bromo-5-chlorophenol (minor isomer) and 24.60 g 4-bromo-3-chlorophenol (major isomer) after purification by column chromatography (10:1 hexane:EtOAc); minor isomer-1H NMR (CDCl3) δ 7.37 (d, 1H), 7.04 (d, 1H), 6.82 (dd, 1H), 5.55 (s, 1H). Major isomer: 1H NMR (CDCl3) δ 7.36 (d, 1H), 6.91 (d, 1H), 6.57 (dd, 1H), 5.75 (s, 1H). Analytical data for all other intermediates follows. 2-Bromo-5-chloro-(N,N-dimethylthiocarbamoyl)phenol; 1H NMR (CDCl3) δ 7.52 (d, 1H), 7.18 (d, 1H), 7.13 (dd, 1H), 3.47 (s, 3H), 3.39 (s, 3H); MS m/z 296 (M+). 4-Chloro-2-N,N-dimethylthiocarbamoyl)bromobenzene; 1H NMR (CDCl3) δ 7.68-7.55 (m, 2H), 7.23 (dd, 1H), 3.12 (s, 3H), 3.05 (s, 3H); MS m/z 296 (M+). 4-Chloro-2-(thiomethyl)bromobenzene; 1H NMR (CDCl3) δ 7.43 (d, 1H), 7.06 (d, 1H), 6.97 (dd, 1H), 2.48 (s, 3H). 1-Benzyloxycarbonyl-4-hydroxy-4-(4-chloro-2-methylthiophenyl)piperidine; 1H NMR (CDCl3) δ 7.43-7.30 (m, 6H), 7.26 (d, 1H), 7.15 (dd, 1H) 5.15 (s, 2H), 4.25-4.00 (m, 2H), 3.84 (s, 1H), 3.50-3.25 (m, 2H), 2.52 (s, 3H), 2.15-1.90 (m, 4H); MS m/z 414 (M+Na). 1-Benzyloxycarbonyl-4-(4-chloro-2-methylthiophenyl)piperidine; 1H NMR (CDCl3) δ 7.43-7.30 (m, 5H), 7.18-7.10 (m, 3H), 5.16 (s, 2H), 4.42-4.20 (m, 2H), 3.07 (tt, 1H), 3.00-2.80 (m, 2H), 2.47 (s, 3H), 1.91-1.45 (m, 4H); MS m/z 398 (M+Na). 1-Benzyloxycarbonyl-4-(4-chloro-2-(R,S)-methylsulfinylphenyl)piperidine; 1H NMR (CDCl3) δ 7.98 (d, 1H), 7.42 (dd, 1H), 7.41-7.30 (m, 5H), 7.21 (d, 1H), 5.16 (s, 2H), 4.43-4.21 (m, 2H), 2.96-2.78 (m, 3H), 2.71 (s, 3H), 1.92-1.51 (m, 4H). 4-(4-Chloro-2-(R,S)-methylsulfinylphenyl)piperidine; 1H NMR (CDCl3) δ 7.97 (d, 1H), 7.43 (dd, 1H), 7.28 (d, 1H), 3.30-3.10 (m, 2H), 2.71 (s, 3H), 2.83-2.61 (m, 3H), 1.92-1.51 (m, 5H); MS m/z 258 (M+H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
thiomethyl
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0 (± 1) mol
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reactant
Reaction Step Two
Name
( e )
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0 (± 1) mol
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Reaction Step Three
Quantity
24.28 g
Type
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Reaction Step Four
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29.78 g
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Bromo-3-chlorophenol in the synthesis described in the paper?

A1: this compound serves as a key starting material in the multi-step synthesis of 2-azido-1-(4-(benzyloxy)-2-chlorophenyl)ethanone []. The researchers utilize its reactivity to introduce various functional groups, ultimately leading to the target compound.

Q2: Are there other known applications of this compound in organic synthesis?

A2: While the provided research focuses on a specific synthesis [], this compound's structure, containing both bromine and chlorine substituents on a phenol ring, makes it a versatile building block for various organic reactions. These could include:

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